Methyl 5-oxo-2,3-dihydro-5H-imidazo[2,1-b][1,3]thiazine-7-carboxylate
Description
Properties
IUPAC Name |
methyl 5-oxo-2,3-dihydroimidazo[2,1-b][1,3]thiazine-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3S/c1-13-7(12)5-4-6(11)10-3-2-9-8(10)14-5/h4H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXLDNEWHVPUOQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)N2CCN=C2S1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10167118 | |
| Record name | Methyl 5-oxo-2,3-dihydro-5H-imidazo(2,1-b)(1,3)thiazine-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10167118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16135-22-1 | |
| Record name | Methyl 5-oxo-2,3-dihydro-5H-imidazo(2,1-b)(1,3)thiazine-7-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016135221 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS003170773 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=329284 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 5-oxo-2,3-dihydro-5H-imidazo(2,1-b)(1,3)thiazine-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10167118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL 5-OXO-2,3-DIHYDRO-5H-IMIDAZO(2,1-B)(1,3)THIAZINE-7-CARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6F1K21DM6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-oxo-2,3-dihydro-5H-imidazo[2,1-b][1,3]thiazine-7-carboxylate can be achieved through several methods. One common approach involves the reaction of 1H-imidazole-2-thiones with epichlorohydrin in methanol in the presence of sodium hydroxide at room temperature . Another method includes the alkylation of imidazole with 1,3-dibromopropane, followed by the reaction with potassium thiocyanate to produce the thiocyanate derivative .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-oxo-2,3-dihydro-5H-imidazo[2,1-b][1,3]thiazine-7-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the compound’s structure.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and thiols .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce corresponding alcohols or amines .
Scientific Research Applications
Methyl 5-oxo-2,3-dihydro-5H-imidazo[2,1-b][1,3]thiazine-7-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 5-oxo-2,3-dihydro-5H-imidazo[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can lead to various biological effects, such as the suppression of cell growth and colony formation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The imidazo-thiazine scaffold shares structural and functional similarities with other imidazo-fused heterocycles, such as imidazo-oxazines, imidazo-tetrazines, and thieno-pyridazines. Below is a systematic comparison:
Core Heterocycle and Electronic Properties
- Imidazo[2,1-b][1,3]thiazine (Target Compound) :
The thiazine ring contains one sulfur and one nitrogen atom, contributing to moderate aromaticity and electron-withdrawing effects. The partial saturation (2,3-dihydro) reduces ring strain compared to fully unsaturated analogs . - Imidazo[5,1-d][1,2,3,5]tetrazines :
Tetrazine rings (e.g., 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d]tetrazine-8-carboxylate) introduce additional nitrogen atoms, increasing polarity and metabolic instability. These compounds are often intermediates in antitumor agents like temozolomide .
Functional Group Modifications
- Methyl Ester vs. Carboxylic Acid/Amide :
The methyl ester in the target compound improves membrane permeability compared to carboxylic acid derivatives (e.g., temozolomide-related impurity 3-methyl-4-oxo-tetrazine-8-carboxylic acid) . However, esters are prone to hydrolysis, whereas amides (e.g., imidazo-tetrazine-8-carboxamides) offer greater stability . - Nitro Substituents :
Nitro groups in imidazo-oxazines (e.g., [(7R)-7-methyl-2-nitro-imidazo-oxazine]) enhance antitubercular activity by facilitating covalent interactions with bacterial enzymes . The target compound lacks this substituent, which may limit its antibacterial potency.
Comparative Data Table
Biological Activity
Methyl 5-oxo-2,3-dihydro-5H-imidazo[2,1-b][1,3]thiazine-7-carboxylate (CAS Number: 16135-22-1) is a compound that has garnered attention in recent years for its potential biological activities. This article synthesizes current research findings regarding its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C8H8N2O3S |
| Molecular Weight | 212.226 g/mol |
| Stereochemistry | Achiral |
| Optical Activity | None |
Recent studies have indicated that derivatives of imidazo[2,1-b][1,3]thiazines can modulate protein aggregation processes. Specifically, these compounds have shown promise in inhibiting the aggregation of alpha-synuclein, a protein implicated in neurodegenerative diseases such as Parkinson's disease. The mechanisms identified include:
- Inhibition of Primary Nucleation : The compound appears to prevent the initial aggregation of proteins.
- Stabilization of Oligomeric Species : It helps maintain smaller, non-toxic forms of alpha-synuclein.
- Alteration of Fibril Formation Pathways : The compound influences the structural outcomes of protein aggregation, leading to unique fibril formations that may be less harmful .
Neuroprotective Effects
Research has highlighted the potential neuroprotective effects of this compound. In vitro studies have demonstrated that this compound can reduce the toxicity associated with amyloid fibrils in neuronal cell cultures. By inhibiting alpha-synuclein aggregation, it may contribute to the development of therapeutic strategies for neurodegenerative diseases.
Case Studies and Research Findings
- Inhibition of Alpha-Synuclein Aggregation :
- Antimicrobial Screening :
Q & A
Basic Synthesis and Optimization
Q: What are the standard synthetic routes for Methyl 5-oxo-2,3-dihydro-5H-imidazo[2,1-b][1,3]thiazine-7-carboxylate, and how can reaction conditions be optimized for yield? A: Synthesis typically involves cyclization of precursors (e.g., thiazole or imidazole derivatives) under basic or acidic conditions. Key parameters include solvent choice (polar aprotic solvents like DMF), temperature control (60–80°C), and reaction time (6–12 hours). For optimization, design of experiments (DoE) can systematically vary these factors. Purity is confirmed via HPLC, and intermediates are characterized using NMR and MS .
Advanced Multi-Step Synthesis
Q: How can multi-step synthetic pathways for this compound be designed to incorporate functional group compatibility and regioselectivity? A: Multi-step routes often begin with protecting reactive groups (e.g., carboxylates) to prevent side reactions. For example, a benzyl group might be introduced early and later deprotected via hydrogenolysis. Regioselectivity in cyclization steps can be achieved using directing groups or steric hindrance strategies. Reaction progress should be monitored via TLC and LC-MS at each stage .
Basic Structural Characterization
Q: What analytical techniques are essential for confirming the structure and purity of this compound? A: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY/HSQC) resolves the heterocyclic core and substituents. High-resolution mass spectrometry (HRMS) confirms molecular weight. Purity is assessed via HPLC (>95% peak area) and melting point analysis. Infrared (IR) spectroscopy identifies functional groups like carbonyls .
Advanced Structural Elucidation
Q: How can X-ray crystallography and computational modeling resolve ambiguities in stereochemistry or bond angles? A: Single-crystal X-ray diffraction provides precise bond lengths, angles, and spatial arrangement. For crystals, slow evaporation from a solvent like ethanol/water is recommended. Computational tools (e.g., DFT calculations) predict electronic properties and validate experimental data. SHELX programs are widely used for refinement .
Basic Biological Screening
Q: What preliminary assays are suitable for evaluating the compound’s bioactivity? A: Initial screens include enzyme inhibition assays (e.g., kinase or protease targets) and cytotoxicity studies (MTT assay on cancer cell lines). Dose-response curves (IC₅₀ values) and selectivity indices against non-target cells (e.g., HEK293) are critical. Solubility in DMSO/PBS should be verified for in vitro work .
Advanced Mechanism of Action
Q: How can researchers identify the compound’s molecular targets and downstream signaling pathways? A: Techniques include:
- Pull-down assays with biotinylated probes to isolate binding proteins.
- RNA-seq or phosphoproteomics to map pathway alterations.
- Molecular docking (AutoDock, Schrödinger) to predict interactions with enzymes/receptors.
- Kinase profiling panels to assess specificity .
Analytical Method Development
Q: What advanced chromatographic or spectroscopic methods improve quantification and stability studies? A: UPLC-MS/MS enables sensitive quantification in biological matrices. For stability, forced degradation studies (acid/base/oxidative stress) coupled with HPLC-DAD identify degradation products. Solid-state NMR can probe crystallinity and polymorphism, which affect bioavailability .
Addressing Data Contradictions
Q: How should researchers resolve discrepancies in reported biological activities or synthetic yields? A:
- Reproduce experiments with standardized protocols (e.g., solvent purity, equipment calibration).
- Meta-analysis of literature to identify outliers or contextual factors (e.g., cell line variability).
- Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).
- Collaborative studies to benchmark results across labs .
Scale-Up Challenges
Q: What are critical considerations for transitioning from milligram to gram-scale synthesis? A:
- Solvent switching to safer, cost-effective options (e.g., replacing DMF with acetonitrile).
- Catalyst optimization (e.g., recyclable Pd catalysts for cross-coupling steps).
- Process Analytical Technology (PAT) for real-time monitoring (e.g., in situ FTIR).
- Purification via flash chromatography or recrystallization .
Environmental and Safety Protocols
Q: How can waste and hazards be minimized during synthesis and handling? A:
- Green chemistry principles : Use water as a solvent where possible; replace toxic reagents (e.g., NaCNBH₃ with BH₃·THF).
- Waste segregation : Halogenated solvents require dedicated disposal.
- Personal protective equipment (PPE) : Nitrile gloves and fume hoods for volatile intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
